3-{[(2,7-Dimethylpyrazolo[1,5-a]pyrimidin-6-yl)carbonyl]amino}-2-thiophenecarboxylic acid
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Overview
Description
3-{[(2,7-Dimethylpyrazolo[1,5-a]pyrimidin-6-yl)carbonyl]amino}-2-thiophenecarboxylic acid is a complex organic compound that features a pyrazolo[1,5-a]pyrimidine core. This compound is part of a larger family of N-heterocyclic compounds known for their significant impact in medicinal chemistry and material science due to their unique structural and photophysical properties .
Preparation Methods
The synthesis of 3-{[(2,7-Dimethylpyrazolo[1,5-a]pyrimidin-6-yl)carbonyl]amino}-2-thiophenecarboxylic acid involves multiple steps, starting with the preparation of the pyrazolo[1,5-a]pyrimidine core. This core can be synthesized through various pathways, including cyclization reactions involving appropriate precursors . Industrial production methods often involve optimizing these synthetic routes to improve yield and purity while minimizing costs and environmental impact .
Chemical Reactions Analysis
This compound undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can yield different reduced forms of the compound.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce new functional groups into the molecule .
Scientific Research Applications
3-{[(2,7-Dimethylpyrazolo[1,5-a]pyrimidin-6-yl)carbonyl]amino}-2-thiophenecarboxylic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. It can inhibit enzyme activity by binding to the active site or modulating the enzyme’s conformation . The pathways involved often include signal transduction pathways that regulate cell growth, apoptosis, and other cellular processes .
Comparison with Similar Compounds
Compared to other similar compounds, 3-{[(2,7-Dimethylpyrazolo[1,5-a]pyrimidin-6-yl)carbonyl]amino}-2-thiophenecarboxylic acid stands out due to its unique structural features and versatile reactivity. Similar compounds include other pyrazolo[1,5-a]pyrimidine derivatives, such as:
- 5,7-Dimethylpyrazolo[1,5-a]pyrimidin-2-amine
- 3-{2-hydroxy-5,7-dimethylpyrazolo[1,5-a]pyrimidin-6-yl}propanoic acid
These compounds share the pyrazolo[1,5-a]pyrimidine core but differ in their functional groups and specific applications, highlighting the diversity and potential of this chemical family .
Properties
IUPAC Name |
3-[(2,7-dimethylpyrazolo[1,5-a]pyrimidine-6-carbonyl)amino]thiophene-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4O3S/c1-7-5-11-15-6-9(8(2)18(11)17-7)13(19)16-10-3-4-22-12(10)14(20)21/h3-6H,1-2H3,(H,16,19)(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICBQMUXQZBRNMY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=C(C=NC2=C1)C(=O)NC3=C(SC=C3)C(=O)O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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